molecular formula C22H19NO6 B2397964 2-Oxotetrahydrofuran-3-yl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1030096-17-3

2-Oxotetrahydrofuran-3-yl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B2397964
CAS No.: 1030096-17-3
M. Wt: 393.395
InChI Key: ANDAAGGSOIHJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic isoquinoline derivative featuring a 1,2-dihydroisoquinoline core substituted with a 4-ethoxyphenyl group at position 2 and a 2-oxotetrahydrofuran-3-yl ester moiety at position 2. The 2-oxotetrahydrofuran ring introduces a constrained lactone structure, which may improve metabolic resistance compared to simpler alkyl esters.

Properties

IUPAC Name

(2-oxooxolan-3-yl) 2-(4-ethoxyphenyl)-1-oxoisoquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO6/c1-2-27-15-9-7-14(8-10-15)23-13-18(16-5-3-4-6-17(16)20(23)24)21(25)29-19-11-12-28-22(19)26/h3-10,13,19H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDAAGGSOIHJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OC4CCOC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxotetrahydrofuran-3-yl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor containing an amino group and a carboxylic acid group. The reaction conditions for this synthesis often require high temperatures and the presence of a strong acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced isoquinolines, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Several studies have investigated the anticancer potential of compounds similar to 2-Oxotetrahydrofuran derivatives. For instance, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate has shown promising anti-leukemic effects by inducing apoptosis in HL-60 cells through mechanisms involving intracellular calcium and reactive oxygen species (ROS) .
    • The isoquinoline scaffold is known for its ability to inhibit poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy. Compounds based on this scaffold have demonstrated significant inhibitory activity against PARP1 and PARP2, suggesting that derivatives of 2-Oxotetrahydrofuran could similarly affect cancer cell viability .
  • Enzyme Inhibition
    • The compound's structure allows it to interact with various enzymes, contributing to its potential as a therapeutic agent. Inhibitors derived from similar frameworks have been tested for their ability to modulate enzyme activity crucial in cancer and other diseases .
  • Neuroprotective Effects
    • Emerging research indicates that compounds with isoquinoline structures may exhibit neuroprotective properties. Their ability to cross the blood-brain barrier makes them candidates for treating neurodegenerative diseases .

Synthetic Methodologies

The synthesis of 2-Oxotetrahydrofuran derivatives often involves multi-step reactions that include:

  • Modified Castagnoli-Cushman Reaction : This method has been employed to create novel scaffolds that can be further functionalized for enhanced biological activity .
  • Alkylation Reactions : Utilizing sodium ethoxide for alkylation of ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylates has been documented as a viable route for synthesizing complex derivatives .

Case Studies

  • PARP Inhibition Study
    • A study investigated a series of 1-oxo-3,4-dihydroisoquinoline derivatives for their inhibitory effects on PARP enzymes. Among them, certain compounds exhibited over 80% inhibition at low concentrations, indicating their potential as lead compounds for drug development .
    Compound% Inhibition at 1 µMIC50 (nM)
    Compound A85.2%156
    Compound B75%N/A
  • Apoptosis Induction in Cancer Cells
    • Research on ethyl 2-anilino derivatives demonstrated their ability to induce apoptosis through caspase activation and ROS generation in leukemia cells. This highlights the therapeutic potential of similar compounds in oncology .

Mechanism of Action

The mechanism by which 2-Oxotetrahydrofuran-3-yl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 1-oxo-1,2-dihydroisoquinoline-4-carboxylates, where variations in the ester group and aryl substituents significantly alter physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 2) Ester Group (Position 4) Molecular Formula Molecular Weight CAS Number Purity (%)
2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid 4-Methoxyphenyl Free carboxylic acid C₁₇H₁₃NO₄ 295.30 133096-36-3 95
Propyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate 4-Fluorophenyl Propyl ester C₁₉H₁₆FNO₃ 325.34 Not provided Not listed
Methyl 2-(4-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate 4-Chlorophenyl Methyl ester C₁₇H₁₂ClNO₃ 313.74 446276-02-4 Not listed
Target Compound 4-Ethoxyphenyl 2-Oxotetrahydrofuran-3-yl ester C₂₂H₂₀NO₆* ~402.40* Not available† Not listed

*Hypothetical molecular formula and weight based on structural analogy.

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., 4-Ethoxy, 4-Methoxy): Enhance solubility and may stabilize π-π interactions in target binding pockets. Electron-Withdrawing Groups (e.g., 4-Fluoro, 4-Chloro): Increase electrophilicity of the isoquinoline core, possibly enhancing reactivity in covalent inhibitor designs. The 4-fluorophenyl analog (Propyl ester) is noted as a screening compound in drug discovery pipelines .

Ester Group Modifications :

  • Simple Alkyl Esters (Methyl, Propyl) : Lower molecular weight and higher metabolic susceptibility compared to the target’s 2-oxotetrahydrofuran ester. Methyl esters (e.g., 446276-02-4) are common intermediates in medicinal chemistry .
  • 2-Oxotetrahydrofuran-3-yl Ester (Target) : The lactone ring introduces rigidity and may reduce hydrolysis rates, extending half-life in biological systems. This feature is absent in other analogs .

Biological Activity

The compound 2-Oxotetrahydrofuran-3-yl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate represents a class of synthetic derivatives that have garnered interest due to their potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be broken down into distinct functional groups, contributing to its biological activity. The key components include:

  • A tetrahydrofuran ring, which is known for its role in various biological processes.
  • An isoquinoline moiety, which has been linked to numerous pharmacological effects, including anti-cancer and anti-inflammatory activities.

Antiviral Activity

Recent studies have explored the anti-coronavirus potential of tetrahydroisoquinoline derivatives, including those structurally similar to our compound of interest. Research indicates that certain derivatives exhibit promising antiviral activity against strains such as HCoV-229E and HCoV-OC43. The mechanism appears to involve interference with viral replication processes, suggesting a potential therapeutic application in viral infections .

Anticancer Properties

Compounds similar to 2-Oxotetrahydrofuran derivatives have shown significant anticancer effects. For instance, certain tetrahydroisoquinoline derivatives have been documented to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The structural modifications in these compounds can lead to enhanced efficacy against different cancer cell lines .

Antibacterial Effects

The antibacterial activity of related compounds has also been investigated. In vitro studies using minimum inhibitory concentration (MIC) assays have demonstrated moderate antibacterial properties against various bacterial strains. The presence of the ethoxyphenyl group may enhance the lipophilicity of the compound, facilitating better membrane penetration and antibacterial action .

The biological activity of 2-Oxotetrahydrofuran derivatives can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit fatty acid synthase (FASN), which is crucial in lipid biosynthesis in cancer cells .
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds may alter ROS levels within cells, leading to oxidative stress that can trigger cell death pathways in cancer cells .

Case Studies

  • Antiviral Study : A comparative analysis involving tetrahydroisoquinoline derivatives highlighted their effectiveness against human coronaviruses. The study emphasized the need for further structural optimization to enhance antiviral efficacy .
  • Anticancer Research : In a study focusing on isoquinoline derivatives, researchers noted significant cytotoxic effects on various cancer cell lines, indicating the potential for these compounds as anticancer agents .

Data Summary

Biological ActivityObserved EffectsReference
AntiviralEffective against HCoV strains
AnticancerInduces apoptosis in cancer cells
AntibacterialModerate activity against bacterial strains

Q & A

Q. What are the recommended methodologies for synthesizing 2-Oxotetrahydrofuran-3-yl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate?

The synthesis involves multi-step organic reactions, typically starting with the condensation of 4-ethoxybenzaldehyde with isoquinoline precursors. Key steps include:

  • Esterification : Coupling the isoquinoline-4-carboxylic acid moiety with 2-oxotetrahydrofuran-3-ol using carbodiimide-based coupling agents (e.g., DCC or EDC) under anhydrous conditions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) to achieve >95% purity.
  • Validation : Confirmation via 1H^1H-NMR (δ 7.8–8.2 ppm for aromatic protons) and LC-MS (expected [M+H]+ at ~435 m/z) .

Q. How can structural characterization of this compound be optimized for reproducibility?

  • X-ray crystallography : For unambiguous confirmation of the 3D structure, particularly the ester linkage and dihydroisoquinoline ring conformation .
  • Advanced NMR : 13C^{13}C-NMR to resolve carbonyl carbons (C=O at ~165–175 ppm) and DEPT-135 for distinguishing CH2_2 groups in the tetrahydrofuran ring .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular formula (C22_{22}H19_{19}NO6_6) and detect potential degradation products .

Q. What solvent systems are suitable for assessing solubility and stability?

  • Solubility : DMSO (≥50 mg/mL) for in vitro assays; aqueous buffers (PBS, pH 7.4) with <0.1% solubility indicate limited bioavailability .
  • Stability : Monitor via HPLC under accelerated conditions (40°C/75% RH for 14 days). Degradation pathways include hydrolysis of the ester bond (pH-dependent) and oxidation of the dihydroisoquinoline ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-ethoxyphenyl substituent?

  • Synthetic analogs : Replace the ethoxy group with methoxy, hydroxy, or halogens (e.g., Cl, F) to assess electronic effects on bioactivity .
  • Biological assays : Test analogs against kinase targets (e.g., EGFR, PI3K) using fluorescence polarization assays. Correlate IC50_{50} values with Hammett substituent constants (σ) .
  • Computational modeling : DFT calculations (B3LYP/6-31G**) to compare electron density at the 4-ethoxyphenyl ring and docking scores with ATP-binding pockets .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Assay standardization : Use identical cell lines (e.g., HeLa or HepG2) and normalize results to positive controls (e.g., staurosporine for apoptosis assays) .
  • Metabolic interference : Pre-treat compounds with liver microsomes (human/rat) to identify metabolites that may confound activity .
  • Dose-response validation : Replicate EC50_{50} curves in orthogonal assays (e.g., MTT vs. Caspase-3 activation) to confirm cytotoxicity mechanisms .

Q. How can the compound’s degradation products be identified and mitigated during long-term storage?

  • Forced degradation studies : Expose to UV light (254 nm), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Analyze via LC-MS/MS to identify major degradation peaks .
  • Stabilization : Lyophilize with cryoprotectants (trehalose or mannitol) and store under argon at -80°C to prevent oxidation and hydrolysis .

Q. What in vitro models are appropriate for studying its interaction with cytochrome P450 enzymes?

  • Recombinant CYP assays : Incubate with CYP3A4/2D6 isoforms and measure metabolite formation via UPLC-QTOF .
  • Drug-drug interaction potential : Calculate inhibition constants (Ki_i) using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Methodological Challenges and Solutions

Q. How to address low yields in the final esterification step?

FactorOptimization Strategy
Reagent ratio Use 1.5 equivalents of DCC and 0.2 equivalents of DMAP to drive the reaction to completion .
Temperature Maintain at 0–5°C to minimize side reactions (e.g., oxetane ring opening) .
Workup Quench with 1M HCl to remove unreacted carbodiimide, followed by extraction with dichloromethane .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME for bioavailability radar (low gastrointestinal absorption predicted) and BOILED-Egg model for blood-brain barrier penetration (unlikely) .
  • Metabolism : PharmaGIST identifies potential glucuronidation sites at the tetrahydrofuran oxygen .

Q. How to design a SAR study comparing this compound with structurally related analogs?

AnalogKey Structural VariationBiological Activity (IC50_{50}, μM)
A 4-Methoxyphenyl12.3 ± 1.5 (EGFR inhibition)
B 4-Hydroxyphenyl>50 (Inactive)
C 4-Fluorophenyl8.7 ± 0.9 (PI3Kα inhibition)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.